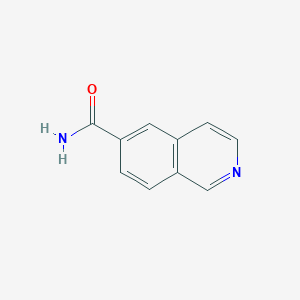

Isoquinoline-6-carboxamide

Description

Historical Context and Significance of the Isoquinoline (B145761) Scaffold

The history of the isoquinoline scaffold begins in the late 19th century with its initial isolation from coal tar. numberanalytics.com Structurally, it is a bicyclic aromatic organic compound, featuring a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comwisdomlib.org This arrangement makes it a structural isomer of quinoline (B57606). semanticscholar.org

The significance of the isoquinoline core in chemistry and medicine stems from its presence in a vast number of naturally occurring alkaloids. numberanalytics.combenthamdirect.com These compounds have been used for centuries in traditional medicine for their analgesic, antimicrobial, and anti-inflammatory properties. mdpi.com Prominent examples of isoquinoline alkaloids include morphine and codeine, isolated from the opium poppy, which have a long history of use for pain management. semanticscholar.orgmdpi.com Other notable natural derivatives like berberine (B55584) and papaverine (B1678415) have also demonstrated a wide range of pharmacological effects. rsc.org

In modern medicinal chemistry, the isoquinoline framework is recognized as a "privileged scaffold". rsc.orgnih.govnih.gov This term reflects its structural versatility and its recurring appearance in molecules exhibiting a wide spectrum of biological activities. wisdomlib.orgresearchgate.net Consequently, isoquinoline and its derivatives are a major focus in drug discovery and development, investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents, among others. wisdomlib.orgsemanticscholar.orgresearchgate.net The structural and biological diversity of isoquinoline-based compounds has made them an invaluable template for synthesizing new therapeutic agents. nih.govrsc.org

Role of Isoquinoline-6-carboxamide as a Research Chemical Entity

This compound, with the chemical formula C₁₀H₈N₂O, functions primarily as a research chemical and a synthetic building block. cymitquimica.com Its utility is derived from the foundational isoquinoline structure, modified with a carboxamide group at the 6-position. This functional group provides a key site for further chemical modifications, allowing researchers to synthesize a library of derivative compounds for biological screening.

The specific placement of the carboxamide group on the isoquinoline ring is crucial for its utility in structure-activity relationship (SAR) studies. SAR investigations are fundamental to medicinal chemistry, as they explore how the specific position of chemical groups on a core scaffold affects the molecule's biological activity.

A notable example of this compound's role in such research is a study on benzimidazo[2,1-a]isoquinolines. In this research, scientists synthesized a series of carboxamide derivatives with the side chain attached at the 1-, 6-, 9-, and 11-positions to evaluate their cytotoxic effects. The study found that the 6-carboxamide derivatives were not biologically active, whereas the 1- and 11-carboxamide analogues demonstrated reasonable cytotoxicity. ingentaconnect.com This finding highlights the critical importance of the substituent's position and underscores the role of isomers like this compound in systematically mapping out the structural requirements for a desired biological effect. ingentaconnect.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1158754-94-9 |

| Molecular Formula | C₁₀H₈N₂O |

| Compound Type | Heterocyclic Building Block |

Data sourced from chemical supplier databases.

Current Research Landscape and Emerging Areas for this compound Derivatives

The this compound scaffold is a key component in several cutting-edge areas of pharmaceutical research, leading to the development of highly specific and potent therapeutic candidates.

One of the most significant recent developments is the discovery of PF-06650833 (Zimlovisertib) , an this compound derivative. medchemexpress.comnih.govacs.org This compound is a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key signaling molecule in the innate immune system. medchemexpress.comrndsystems.com IRAK4 has been identified as a therapeutic target for a range of autoimmune and inflammatory diseases. PF-06650833 has been investigated in clinical trials for conditions such as rheumatoid arthritis and lupus, demonstrating that selective IRAK4 inhibitors can reduce inflammatory signals in humans. medchemexpress.comnih.govnih.gov The development of this clinical candidate from a fragment-based drug design approach showcases the power of the this compound scaffold in creating targeted therapies. acs.org

Another emerging area of research involves the use of isoquinoline-carboxamide derivatives as G-quadruplex (G4) stabilizers . nih.govmdpi.com G-quadruplexes are specific four-stranded structures that can form in guanine-rich regions of DNA and RNA, such as at the ends of chromosomes (telomeres) and in the promoter regions of oncogenes like c-MYC and k-RAS. nih.govnih.gov Stabilizing these structures with small molecules can inhibit processes like telomerase activity or oncogene transcription, making G4s an attractive target for anticancer therapies. nih.gov Research into bis-(iso)quinolinyl-pyridine-2,6-dicarboxamides has explored how the position of the carboxamide linker on the isoquinoline skeleton influences the ligand's ability to bind and stabilize different G4 structures. nih.govmdpi.com These studies are crucial for designing selective G4-targeting agents.

Table 2: Selected Research Findings on this compound Derivatives

| Derivative Class | Research Focus | Key Finding |

| IRAK4 Inhibitors (e.g., PF-06650833) | Autoimmune & Inflammatory Diseases | Potent and selective inhibition of IRAK4 kinase, reducing inflammatory responses in preclinical and clinical settings. medchemexpress.comnih.gov |

| Benzimidazo[2,1-a]isoquinolines | Anticancer (Cytotoxicity) | The 6-carboxamide derivatives were inactive, demonstrating the critical role of substituent positioning for biological activity. ingentaconnect.com |

| Pyridine-2,6-dicarboxamides | Anticancer (G-Quadruplex Stabilization) | The position of the carboxamide linker on the isoquinoline ring influences selective stabilization of G4-DNA structures. nih.govmdpi.com |

| Isoquinoline-6-carboxylic Acid Derivatives | Anticancer (Prostate Cancer) | Structural optimization of the isoquinoline scaffold, starting from methyl isoquinoline-6-carboxylate, led to potent inhibitors of neuroendocrine prostate cancer cells. mdpi.com |

Furthermore, research on the precursor, Isoquinoline-6-carboxylic acid, and its derivatives continues to reveal new therapeutic possibilities. Studies have shown that derivatives can inhibit cancer cell proliferation by modulating specific signaling pathways, such as the IL-6/JAK2/STAT3 pathway. Other work has focused on optimizing isoquinoline-6-carboxylate derivatives to create potent inhibitors for challenging targets like neuroendocrine prostate cancer. mdpi.com These investigations provide a strong rationale for the continued synthesis and evaluation of new derivatives based on the this compound core.

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJVWMQHKCGMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Isoquinoline 6 Carboxamide and Its Analogs

Direct Synthesis of Isoquinoline-6-carboxamide

Direct synthesis methods typically involve the formation of an amide bond from a carboxylic acid precursor or its activated derivative. These routes are fundamental in organic chemistry and provide reliable access to the target carboxamide.

Acyl Chloride Route from Isoquinoline-6-carboxylic Acid

A well-established method for synthesizing carboxamides is through the conversion of a carboxylic acid to a more reactive acyl chloride. Isoquinoline-6-carboxylic acid can be activated using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting isoquinoline-6-carbonyl chloride is a highly reactive intermediate. This reactivity is analogous to the preparation of other isoquinoline-carbonyl chlorides, such as the conversion of 8-methylisoquinoline-1-carboxylic acid to its corresponding acid chloride using thionyl chloride thieme-connect.de. This activated intermediate is then immediately used in the subsequent amination step without extensive purification.

Reaction with Amines from Isoquinoline-6-carbonyl Chloride

The isoquinoline-6-carbonyl chloride generated in the previous step readily reacts with a wide range of amines to form the desired carboxamide. The reaction typically proceeds by nucleophilic acyl substitution, where ammonia, a primary amine, or a secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This process is highly efficient and is a common final step in the synthesis of amide-containing compounds mdpi.compharmaguideline.com. The choice of amine dictates the final structure of the N-substituted this compound.

Palladium-Catalyzed Aminocarbonylation for Carboxamide Formation

Palladium-catalyzed carbonylation reactions represent a powerful and versatile tool for the synthesis of carboxamides from aryl halides. nih.gov This methodology allows for the direct introduction of the carboxamide moiety in a single, efficient step using carbon monoxide as a C1 building block. mdpi.comnih.gov

Conversion of 6-Iodoquinoline Derivatives

The palladium-catalyzed aminocarbonylation of 6-iodoquinoline serves as an effective route to various quinoline-6-carboxamide (B1312354) derivatives. nih.govresearchgate.netresearchgate.net In this process, 6-iodoquinoline is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. This reaction is part of a broader class of carbonylative coupling reactions that have been successfully applied to the 6-position of the quinoline (B57606) ring. nih.gov The reaction can be highly chemoselective, yielding the desired monocarbonylated product, the carboxamide, with high efficiency. mdpi.comresearchgate.net

Ligand and Condition Optimization for Selective Synthesis

The selectivity and efficiency of the palladium-catalyzed aminocarbonylation of 6-iodoquinoline are highly dependent on the reaction conditions, particularly the choice of phosphine ligand and the pressure of carbon monoxide. nih.govresearchgate.net Detailed optimization studies have shown that the formation of the desired carboxamide versus a double-carbonylated product (a 2-ketocarboxamide or glyoxylamide) can be precisely controlled. nih.govresearchgate.net

When using a monodentate ligand like triphenylphosphine (PPh₃) under high CO pressure (e.g., 40 bar), the reaction tends to favor the formation of the 2-ketocarboxamide as the major product. nih.govresearchgate.net Conversely, employing a bidentate ligand, such as Xantphos, dramatically shifts the selectivity. nih.govresearchgate.net With the Pd(OAc)₂/Xantphos catalyst system, the reaction proceeds with high selectivity towards the formation of quinoline-6-carboxamide, even under atmospheric pressure of carbon monoxide, achieving yields of up to 98%. nih.govresearchgate.net The use of bidentate ligands like Xantphos can improve catalyst stability and activity, allowing for complete conversion in shorter reaction times, which is particularly beneficial when working with less basic amines or more complex substrates. mdpi.com

Table 1: Optimization of Aminocarbonylation of 6-Iodoquinoline

| Catalyst System | CO Pressure (bar) | Temperature (°C) | Amine | Product Selectivity (Carboxamide : Ketoamide) |

|---|---|---|---|---|

| Pd(OAc)₂ / 2 PPh₃ | 40 | 50 | Piperidine | Lower selectivity for carboxamide |

| Pd(OAc)₂ / 2 PPh₃ | 40 | 50 | Cyclohexylamine | 70% selectivity for carboxamide |

This ligand-controlled selectivity provides a robust and adaptable method for synthesizing either quinoline-6-carboxamides or quinoline-6-glyoxylamides from a common precursor. nih.gov

Synthesis of Fused Isoquinoline-Carboxamide Systems

The construction of fused polycyclic systems incorporating the isoquinoline-carboxamide motif often requires multi-step or cascade reactions catalyzed by transition metals. These advanced strategies enable the efficient assembly of complex molecular architectures.

One powerful method involves the rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes. nih.gov This process can utilize an N-pivaloyloxy group on the amide as both a directing group and an internal oxidant, leading to the formation of fused isoquinolone systems, which are cyclic amides (lactams). nih.gov

Another sophisticated approach is the sequential use of bimetallic catalysis. For instance, a one-pot synthesis of isoquinolinone-fused quinoxalines can be achieved through a cascade reaction involving Rh(III) and Pd(II) catalysts. researchgate.net The reaction proceeds via an initial Rh(III)-catalyzed C-H activation and cyclization, followed by a Pd(II)-catalyzed aminopalladation and subsequent intramolecular cyclization to furnish the complex fused framework. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions provide a route to fused systems. The reaction of isoquinolinium ylides with suitable dipolarophiles, such as fumaronitrile, can selectively produce pyrrolo[2,1-a]isoquinoline derivatives. researchgate.net Another strategy involves an initial 1,3-dipolar cycloaddition to form an isoxazoline ring, followed by a Beckmann rearrangement to construct the fused isoquinolinone lactam system. nih.gov

Cycloaddition Reactions for Novel Isoquinoline (B145761) Derivatives

Cycloaddition reactions represent a powerful and atom-economical strategy for the synthesis of complex polycyclic frameworks containing the isoquinoline moiety. These reactions build cyclic structures by bringing together multiple components in a single step.

One notable approach is the [3+3] cycloaddition of isoquinolinium methylides with diazo compounds, which has been used to generate chiral organicreactions.orgorganicreactions.orgnih.govtriazino[5,4-a]isoquinoline derivatives with high yields and excellent enantioselectivity. acs.org Another strategy involves the 1,3-dipolar cycloaddition of an isoquinolinium ylide as a key step in a four-component reaction to produce tetrahydropyrrolo[2,1-a]isoquinolines. bartleby.com Furthermore, aza-Diels-Alder reactions, a type of [4+2] cycloaddition, have been employed. For instance, the reaction of aza-dienes with benzyne, followed by in situ oxidation, provides an efficient route to pyrrolo[2,3-c]isoquinolines. acs.org These methods primarily focus on constructing fused ring systems attached to the isoquinoline core, which can then be subjected to further functionalization to introduce moieties like a carboxamide group.

Functionalization of Polycyclic Isoquinoline Cores

Once the core isoquinoline ring system is established, its functionalization is crucial for creating diverse analogs. Modern synthetic methods offer a wide range of tools for introducing substituents at various positions of the isoquinoline nucleus, including the C-1, C-3, and C-4 atoms. nih.gov Transition-metal-catalyzed reactions, particularly C-H activation and annulation, have emerged as powerful, atom-economical routes to functionalized isoquinolines and their fused frameworks. ijpsjournal.com These techniques allow for the direct introduction of functional groups onto the pre-formed heterocyclic core, enabling late-stage diversification of complex molecules. ijpsjournal.com Additionally, oxidative annulations and photoredox-mediated C-H functionalizations provide milder conditions for modifying isoquinoline precursors. ijpsjournal.com

General Methodologies for Isoquinoline Core Construction and Subsequent Carboxamide Derivatization

Several classical name reactions provide reliable pathways to the isoquinoline core, which can then be derivatized. These methods typically build a reduced form of the isoquinoline ring, which is subsequently aromatized.

Bischler-Napieralski Synthesis for Dihydroisoquinolines

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. jk-sci.com It involves the intramolecular cyclodehydration of a β-phenylethylamide using a condensing agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. organicreactions.orgorganic-chemistry.orgwikipedia.org The reaction proceeds via an intramolecular electrophilic aromatic substitution. jk-sci.comwikipedia.org The presence of electron-donating groups on the phenyl ring of the starting amide facilitates the cyclization. jk-sci.com The resulting 3,4-dihydroisoquinolines can then be dehydrogenated (oxidized) using reagents like palladium to afford the fully aromatic isoquinoline ring system. wikipedia.orgpharmaguideline.com Subsequent steps would be required to introduce the carboxamide group at the C-6 position.

| Starting Material | Key Reagents | Intermediate Product | Final Product Type |

|---|---|---|---|

| β-phenylethylamide | POCl₃, P₂O₅, or Tf₂O | 3,4-Dihydroisoquinoline | Isoquinoline (after oxidation) |

Pictet-Spengler Synthesis for Tetrahydroisoquinolines

The Pictet-Spengler reaction is another fundamental method for constructing the isoquinoline skeleton. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by ring closure to form a 1,2,3,4-tetrahydroisoquinoline. organicreactions.orgname-reaction.comthermofisher.comthermofisher.com The reaction can be considered a special case of the Mannich reaction. organicreactions.orgwikipedia.org The process begins with the formation of an iminium ion, which then acts as the electrophile for the intramolecular cyclization. name-reaction.com Similar to the Bischler-Napieralski product, the resulting tetrahydroisoquinoline must be aromatized to yield the isoquinoline core, which can then be functionalized to introduce the desired carboxamide group.

| Reactants | Catalyst | Intermediate Product | Final Product Type |

|---|---|---|---|

| β-arylethylamine and Aldehyde/Ketone | Protic or Lewis Acid | 1,2,3,4-Tetrahydroisoquinoline | Isoquinoline (after oxidation) |

Ring Transformation Reactions of Heterocycles

Isoquinoline derivatives can also be synthesized through the transformation of other heterocyclic systems. shahucollegelatur.org.in An example of this approach is the conversion of an oxazole-4-carboxylic ester, which can be prepared from phthalic anhydride, into a 1-isoquinolone-3-carboxylic ester under acidic conditions. shahucollegelatur.org.in This transformation likely proceeds through hydrolysis of the oxazole to an enaminocarboxylic acid, which then undergoes cyclization to form the isoquinolone ring. shahucollegelatur.org.in This strategy highlights the versatility of using existing ring systems as templates for constructing the isoquinoline core.

Synthesis of N-Hydroxythis compound Derivatives

First, isoquinoline-6-carboxylic acid can be prepared from 6-bromoisoquinoline. This is achieved by converting the bromo-substituent into a nitrile group using cuprous cyanide, followed by hydrolysis of the nitrile to the carboxylic acid. datapdf.com A patent also describes a method for preparing isoquinoline-6-carbaldehyde from 6-bromoisoquinoline, which could then be oxidized to the corresponding carboxylic acid. google.com

Once isoquinoline-6-carboxylic acid is obtained, it can be converted to the N-hydroxycarboxamide (hydroxamic acid). A common and mild method for this transformation is the coupling of the carboxylic acid with hydroxylamine (or its hydrochloride salt) using an activating agent. nih.gov Various coupling reagents, such as ethyl chloroformate or cyanuric chloride, can be used to activate the carboxylic acid, facilitating the reaction with hydroxylamine to form the desired N-hydroxyamide bond. nih.gov

Derivatization Strategies for this compound Analogs

The isoquinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the inherent electronic properties of the fused aromatic system and the influence of existing substituents, such as the carboxamide group at the 6-position.

Electrophilic Aromatic Substitution: In the isoquinoline nucleus, electrophilic aromatic substitution (SEAr) reactions preferentially occur on the benzene (B151609) ring, which is more electron-rich compared to the electron-deficient pyridine (B92270) ring. mdpi.comshahucollegelatur.org.in Generally, substitution takes place at the 5- or 8-positions. mdpi.com For instance, the nitration of isoquinoline with a nitrating acid at 25°C yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. shahucollegelatur.org.in The presence of the carboxamide group at the 6-position, which is a deactivating group, would further direct incoming electrophiles to the 5- and 8-positions.

Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions on the isoquinoline ring typically occur on the electron-deficient pyridine ring, with a preference for the 1-position. mdpi.comyoutube.com This is exemplified by the Chichibabin reaction, where amination with sodium amide in liquid ammonia yields 1-aminoisoquinoline. shahucollegelatur.org.inyoutube.com In instances where a nitro group is present on the benzene ring, nucleophilic amination can occur on that ring. For example, 5-nitroisoquinoline can undergo amination at the 6-position. thieme-connect.de

A notable example of derivatization involves the nucleophilic substitution of hydrogen in 5-nitroisoquinoline with amide and urea nucleophiles. This reaction can lead to the formation of both 5-nitro- and 5-nitrosoisoquinoline derivatives. mdpi.comnih.gov For example, the reaction of 5-nitroisoquinoline with various amide anions can produce N-(5-nitroisoquinolin-8-yl) or N-(5-nitrosoisoquinolin-6-yl) carboxamides, depending on the specific reagents and reaction conditions. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions on Nitro-substituted Isoquinolines

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Nitroisoquinoline | p-Methylbenzamide N-anion | N-(5-Nitroisoquinolin-6-yl)-4-methylbenzamide | 55 | researchgate.net |

| 5-Nitroisoquinoline | Benzamide N-anion | N-(5-Nitrosoisoquinolin-6-yl)benzamide | 23 | mdpi.com |

| 5-Nitroisoquinoline | Morpholine-4-carboxamide N-anion | N-(5-Nitrosoisoquinolin-6-yl)morpholine-4-carboxamide | 20 | mdpi.com |

Oxidation: The oxidation of the isoquinoline ring can result in different products depending on the oxidizing agent and the substitution pattern of the molecule. Oxidation with peroxy acids typically leads to the formation of isoquinoline N-oxides. youtube.com Vigorous oxidation, for instance with alkaline potassium permanganate, can lead to the cleavage of the ring system, yielding products like phthalic acid and pyridine-3,4-dicarboxylic acid. nih.govpharmaguideline.com The presence of substituents on the benzene ring can influence the outcome of the oxidation. For example, the oxidation of 5-aminoisoquinoline with KMnO4 affects only the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in

Reduction: The reduction of the isoquinoline ring system can be controlled to selectively hydrogenate either the pyridine or the benzene portion of the molecule. Catalytic hydrogenation is a common method for this transformation. shahucollegelatur.org.in The selectivity of the reduction is often dependent on the reaction conditions, such as the acidity of the medium. shahucollegelatur.org.in For example, selective reduction of the pyridine ring to yield a 1,2,3,4-tetrahydroisoquinoline derivative can be achieved under specific catalytic conditions. fudan.edu.cnnih.gov Conversely, under strongly acidic conditions, the benzene ring can be selectively reduced. iust.ac.ir Gold nanoparticles supported on TiO2 have been shown to catalyze the chemoselective hydrogenation of the pyridine ring in functionalized quinolines and isoquinolines under mild conditions. fudan.edu.cn

Table 2: General Outcomes of Oxidation and Reduction on the Isoquinoline Ring

| Reaction Type | Reagent/Condition | General Product |

|---|---|---|

| Oxidation | Peroxy acids | Isoquinoline N-oxide |

| Oxidation | Alkaline KMnO4 | Phthalic acid and Pyridine-3,4-dicarboxylic acid |

Structure Activity Relationship Sar Studies of Isoquinoline 6 Carboxamide Derivatives

Influence of Carboxamide Position and Linker on Biological Activity

The positioning of the carboxamide moiety on the isoquinoline (B145761) core is a critical determinant of biological activity. While the isoquinoline-6-carboxamide scaffold is a key feature in various biologically active compounds, including potent and selective anti-human cytomegalovirus (HCMV) inhibitors, the specific attachment point and the nature of the linker to other molecular fragments significantly modulate efficacy and target interaction.

For instance, in the development of G-quadruplex stabilizers, the relative position between the amide linker and the nitrogen atom of the quinoline (B57606) or isoquinoline ring was found to be crucial for binding affinity and stabilization of different G4 structures. Although not specific to the 6-position, this highlights the general principle that the spatial arrangement of the carboxamide linker dictates the molecule's ability to interact with its biological target.

Impact of Core Ring Modifications (e.g., Quinoline vs. Isoquinoline Backbone)

The isomeric nature of the quinoline and isoquinoline scaffolds, differing only in the position of the nitrogen atom, can lead to profound differences in their pharmacological and metabolic profiles. The choice between a quinoline and an isoquinoline backbone is a fundamental consideration in the design of carboxamide derivatives.

Metabolic studies have shown that quinoline and isoquinoline are processed differently in vivo, which may form a molecular basis for their distinct biological activities nih.gov. For example, quinoline is metabolized primarily to 5,6-dihydroxy-5,6-dihydroquinoline, a pathway associated with its genotoxic effects nih.gov. In contrast, isoquinoline metabolism yields different hydroxylated products and only minor amounts of a dihydrodiol metabolite, which may explain its lack of genotoxicity nih.gov. These metabolic differences are critical, as they can influence the safety and efficacy profile of drug candidates.

In the context of P2X7R antagonists, a direct comparison was made by replacing a pyrazine (B50134) moiety with a quinoline-6-carboxylic acid core. This modification resulted in a slight decrease in antagonist potency, demonstrating that even subtle changes to the heterocyclic core can significantly impact biological activity nih.gov. Similarly, studies on antimycobacterial agents have explored quinoline-2-carboxamides and their isosteric naphthalene (B1677914) analogues, showing that modifications to the core ring system are a valid strategy for modulating biological effects researchgate.net.

Stereochemical Preferences and Their Pharmacological Implications

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are typically chiral. The spatial arrangement of substituents in this compound derivatives can dramatically influence their pharmacological properties.

Furthermore, research on decahydroisoquinoline-3-carboxylic acids as AMPA receptor antagonists has extensively explored the effects of absolute stereochemical preferences on their activity nih.gov. These studies confirmed that a specific stereochemical configuration was optimal for potent and selective antagonism, highlighting that the three-dimensional structure of the isoquinoline ring system is a key determinant of its interaction with receptor binding sites nih.gov. These examples strongly suggest that the stereochemical configuration would be a critical factor in the biological activity of any chiral this compound derivative.

Effects of Substituents on Aromatic Rings

The decoration of the isoquinoline ring or any appended aromatic systems with various substituents is a fundamental strategy for fine-tuning the electronic, steric, and lipophilic properties of the molecule, thereby modulating its biological activity.

Electronic Properties (e.g., Trifluoromethyl Group)

The electronic nature of substituents can significantly alter the reactivity and interaction of a molecule with its target. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing group, is frequently used in medicinal chemistry to enhance a compound's pharmacological profile wikipedia.org. Its inclusion can increase metabolic stability and lipophilicity .

In the development of P2X7R antagonists, the introduction of electron-withdrawing groups on a phenyl ring attached to the carboxamide moiety led to improved potency nih.gov. Specifically, analogues with -OCF3 and -CF3 substituents showed enhanced inhibitory activity nih.gov. The trifluoromethyl group's strong electron-withdrawing nature can adjust the physicochemical properties of the parent molecule, often leading to more effective inhibitors researchgate.net. The utility of the -CF3 group extends to its role as a bioisostere for methyl or chloro groups, allowing for the modulation of electronic properties to optimize target binding wikipedia.org.

Steric and Lipophilic Contributions

The size, shape, and lipophilicity of substituents are critical for determining how a molecule fits into its binding site and how it is absorbed, distributed, metabolized, and excreted (ADME). The relationship between these properties and biological activity is often explored through Quantitative Structure-Activity Relationship (QSAR) models, which use steric and lipophilic parameters to predict activity nih.gov.

For quinoline-carboxamide derivatives acting as P2X7R antagonists, substitutions on an attached phenyl ring demonstrated the importance of these properties. The presence of methyl (-CH3) and benzyl (B1604629) (-CH2C6H5) groups at the 4-position of the aromatic ring resulted in compounds with 8-fold enhanced potency compared to the reference compound, indicating that both steric bulk and lipophilicity contribute to activity nih.gov. Highly electronegative and lipophilic substituents such as chloro, fluoro, and iodo also increased affinity for the receptor nih.gov. This illustrates that a careful balance of steric and lipophilic factors is necessary to achieve optimal biological activity.

SAR Insights from Specific Biological Target Interactions

The specific structural requirements for activity vary depending on the biological target. Analyzing the SAR of this compound derivatives in the context of their targets provides valuable information for rational drug design.

P2X7 Receptor Antagonists : For quinoline-6-carboxamide (B1312354) derivatives, SAR studies revealed that inhibitory potential is sensitive to substitutions on a terminal benzenesulfonate (B1194179) ring. The data below illustrates how different substituents on this ring modulate the inhibitory concentration (IC50) against the human P2X7 receptor nih.gov.

| Compound | Substituent (R) | IC50 (µM) | Fold Improvement vs. Suramin |

|---|---|---|---|

| 2e | 4-Fluoro | 0.624 | ~29.5 |

| 2f | 4-Iodo | 0.566 | ~32.5 |

| 2g | 4-Chloro | 0.813 | ~22.6 |

Antimycobacterial Agents : In the search for new tuberculosis treatments, SAR studies on quinoline-2-carboxamides have shown that N-cycloalkyl and N-aralkyl substituents on the carboxamide are favorable for activity against M. tuberculosis researchgate.net. For related quinoline alkaloids, the precise stereochemical arrangement was found to be essential for fitting into the mycobacterial target's binding site, thereby influencing antimycobacterial potency mdpi.com.

Microtubule-Binding Agents : In a series of 3-arylisoquinolinones, a subtle change in substituent position on the aryl ring led to a dramatic shift in antiproliferative activity. Compounds with meta-substitution on the aryl ring were potent microtubule-destabilizing agents, while the corresponding para-substituted analogues were significantly less active acs.org. This was attributed to the ability of the meta-substituent to occupy a specific subpocket in the tubulin protein, an interaction not possible for the para-substituent acs.org. This highlights the high degree of structural and positional specificity required for potent interaction with certain biological targets.

Enzyme Inhibition (e.g., IRAK4)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This compound derivatives have emerged as potent IRAK4 inhibitors, with SAR studies guiding the optimization of their inhibitory activity.

A notable example is the development of PF-06650833, a clinical candidate for the treatment of autoimmune diseases. The discovery of this compound was facilitated by fragment-based drug design, starting from a micromolar hit and optimizing it to a nanomolar inhibitor. The SAR of this series of compounds highlights several key features:

Substituents on the Isoquinoline Ring: The nature and position of substituents on the isoquinoline core significantly influence potency. For instance, a methoxy (B1213986) group at the 7-position of the isoquinoline ring was found to be favorable for activity.

The Carboxamide Linker: The carboxamide group at the 6-position is a critical anchor, forming key interactions within the enzyme's active site.

The Amide Substituent: The substituent attached to the carboxamide nitrogen plays a crucial role in determining potency and selectivity. In the case of PF-06650833, a complex lactam-containing moiety was identified as optimal. The stereochemistry and substitution on this lactam ring were found to be critical for high-affinity binding. Specifically, fluorine substitution on the lactam ring enhances potency.

The crystal structure of an this compound derivative in complex with IRAK4 reveals that the isoquinoline core and the carboxamide linker form hydrogen bonds with the hinge region of the kinase. The substituent on the carboxamide then occupies a hydrophobic pocket, and modifications in this region have been extensively explored to improve potency and pharmacokinetic properties.

| Compound | Modification | IRAK4 Enzymatic IC50 (nM) | IRAK4 Cellular IC50 (nM) |

|---|---|---|---|

| Fragment Hit | Initial fragment | ~1000 | >10000 |

| Intermediate | Introduction of lactam | 50 | 500 |

| PF-06650833 | Fluorinated lactam | 0.2 | 2.4 |

DNA/G-Quadruplex Binding

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. They are implicated in the regulation of key cellular processes, including gene expression and telomere maintenance. The stabilization of G4 structures in the promoter regions of oncogenes has emerged as a promising anti-cancer strategy. This compound derivatives, particularly bis-isoquinolinyl-pyridine-2,6-dicarboxamides, have been investigated as G4-stabilizing ligands.

The SAR of these derivatives has been elucidated through systematic studies, revealing the following key determinants of G4 binding and stabilization:

Position of the Carboxamide Linker: The point of attachment of the pyridine-2,6-dicarboxamide linker to the isoquinoline ring is crucial. Derivatives with the carboxamide at the 6-position of the isoquinoline ring have been synthesized and evaluated.

Methylation of Isoquinoline Nitrogen: The introduction of a positive charge through the methylation of the isoquinoline nitrogen significantly enhances the ability of the compounds to selectively stabilize G4 structures over duplex DNA.

Relative Position of Nitrogen and Amide Linker: For methylated derivatives, a 1,3-relationship between the charged isoquinolinium nitrogen and the amide linker leads to the most potent G4 stabilizers. These ligands show a preference for parallel G4 topologies, such as those found in the promoter regions of the k-RAS and c-MYC oncogenes.

Thermal denaturation experiments are commonly used to assess the G4-stabilizing ability of ligands. The change in the melting temperature (ΔTm) of a G4-forming oligonucleotide in the presence of a ligand is a measure of its stabilizing effect.

| Compound | Modification | ΔTm h-Telo (°C) | ΔTm k-RAS (°C) | ΔTm c-MYC (°C) |

|---|---|---|---|---|

| Unmethylated this compound derivative | No charge | ~5 | ~4 | ~6 |

| Methylated this compound derivative (1,3-disposition) | Positive charge | >20 | >25 | >20 |

Receptor Antagonism (e.g., AMPA, PBR)

While the isoquinoline scaffold is present in numerous receptor antagonists, specific and detailed structure-activity relationship studies focusing on this compound derivatives for AMPA and PBR antagonism are not extensively available in the public domain.

Research on related structures provides some insights. For instance, studies on decahydroisoquinoline-3-carboxylic acid derivatives have identified potent and selective AMPA receptor antagonists. However, this scaffold differs significantly from the aromatic this compound core. Similarly, while some quinoline-6-carboxamide derivatives have been explored as antagonists for receptors like P2X7, the replacement of the quinoline with an isoquinoline core would significantly alter the electronic and steric properties of the molecule, making direct SAR extrapolation challenging.

Therefore, a detailed SAR for this compound derivatives as AMPA or PBR antagonists cannot be conclusively presented at this time due to a lack of specific studies on this particular scaffold for these targets. Further research is required to elucidate the potential of this compound derivatives as antagonists for these and other receptors and to define the structural features governing such activity.

Molecular Mechanisms of Action and Biological Target Engagement of Isoquinoline 6 Carboxamide

Receptor Interaction and Signaling Pathway Modulation

Isoquinoline (B145761) carboxamides represent a significant class of ligands for the Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the 18 kDa Translocator Protein (TSPO). nih.govresearchgate.netresearchgate.net This receptor is primarily located on the outer mitochondrial membrane and is overexpressed in activated microglial cells during neuroinflammatory conditions, making it a valuable diagnostic and therapeutic target. nih.govnih.gov

The prototypical isoquinoline carboxamide PBR ligand is PK 11195, which binds with high, nanomolar affinity to the receptor and acts as an antagonist. researchgate.netnih.gov The interaction of isoquinoline-6-carboxamide and its analogues with PBR has been explored through the synthesis of various derivatives to improve affinity and pharmacokinetic properties. nih.gov The binding of these ligands to PBR can modulate several cellular processes, including immunomodulation, apoptosis, and cell proliferation. nih.govresearchgate.net

Table 2: Binding Affinities of Isoquinoline Carboxamides for the Peripheral Benzodiazepine Receptor (PBR)

| Ligand | X | R1 | R2 | IC50 (nM) |

|---|---|---|---|---|

| VC195 | H | CH2C6H5 | CH3 | 2.1 |

| VC193M | H | s-Bu | CH3 | 2.1 |

| VC198M | F | s-Bu | CH3 | 2.9 |

| PK 11195 | - | - | - | 2.2 |

IC50 values were determined using rat cortex homogenate and [3H]PK 11195. researchgate.net

The Interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical cascade in cellular proliferation, differentiation, and survival, and its dysregulation is frequently observed in various cancers and inflammatory diseases. nih.govnih.gov IL-6, a pleiotropic cytokine, initiates the pathway by binding to its receptor, leading to the activation of JAK2, which in turn phosphorylates and activates STAT3. nih.govmdpi.com

The modulatory effect of this compound on this pathway can be linked to its activity as a PBR ligand. For example, the PBR antagonist PK 11195, an isoquinoline carboxamide, has been shown to decrease the expression of pro-inflammatory cytokines, including IL-6, in activated microglial cells. nih.gov By reducing the levels of IL-6, such compounds can effectively dampen the downstream activation of the JAK2/STAT3 pathway. This interruption of the signaling cascade can inhibit tumor cell proliferation and survival, highlighting a potential mechanism for the anti-cancer effects of certain isoquinoline derivatives. nih.gov

Derivatives of the isoquinoline scaffold have been investigated for their activity as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. acs.orgacs.org Research into decahydroisoquinoline-3-carboxylic acids has identified potent and selective AMPA receptor antagonists. acs.orgacs.org Structure-activity relationship studies have shown that the stereochemistry of the isoquinoline ring and the nature of substituents are crucial for antagonist activity. acs.org

Furthermore, N-substituted isoquinolines have been synthesized and evaluated as noncompetitive AMPA receptor antagonists, with some derivatives demonstrating anticonvulsant properties in preclinical models. nih.gov These findings suggest that the this compound core could be a valuable pharmacophore for the development of novel modulators of AMPA receptor function, with potential applications in neurological disorders characterized by excessive excitatory signaling.

Table 3: AMPA Receptor Antagonist Activity of an Isoquinoline Derivative

| Compound | Receptor Binding (IC50, µM) | Functional Antagonism (IC50, µM) |

|---|---|---|

| Acylamidotetrazole 11 | 1.2 (vs [3H]AMPA) | 19 (Cortical Slice) |

Data from a study on decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. acs.org

Nucleic Acid Interactions

The planar structure of the isoquinoline ring system allows it and its derivatives to interact with nucleic acids through various binding modes, including intercalation into DNA. These interactions can lead to significant effects on gene expression. Studies have shown that certain isoquinoline alkaloids can bind to triplex DNA structures, with some compounds showing a preference for specific base sequences. nih.gov Such binding can interfere with DNA replication and transcription, ultimately suppressing gene expression. nih.gov

Moreover, bis-isoquinolinium derivatives linked by a carboxamide have been designed as G-quadruplex (G4) stabilizers. mdpi.com G-quadruplexes are secondary structures found in nucleic acids, often in the promoter regions of oncogenes like c-MYC and k-RAS. By stabilizing these G4 structures, isoquinoline-based ligands can inhibit the transcription of these proto-oncogenes, providing a targeted approach to cancer therapy. mdpi.com Additionally, related quinoline-4-carboxamide derivatives have been shown to affect the expression of autophagy-related genes, such as ATG5 and BECN1, further demonstrating the capacity of this class of compounds to modulate gene expression and induce cellular apoptosis. nih.gov

G-Quadruplex DNA Stabilization

This compound and its derivatives have been identified as effective G-quadruplex (G4) stabilizing agents. G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in regions of biological significance, such as human telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can interfere with key cellular processes like DNA replication and transcription, making G4 ligands a subject of interest for therapeutic development.

Research into (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives has elucidated specific structure-activity relationships that govern their ability to stabilize G4-DNA. Thermal denaturation experiments, which measure the change in melting temperature (ΔTm) of DNA upon ligand binding, reveal that the chemical structure of the isoquinoline derivative significantly influences its stabilizing potency and selectivity.

Key findings from these studies indicate:

Structural Influence : Non-methylated isoquinoline derivatives are moderate G4 stabilizers. However, the introduction of a positive charge through the methylation of the isoquinoline nitrogen significantly enhances the compound's ability to selectively stabilize G4 structures over duplex DNA.

Positional Isomerism : The relative position between the charged isoquinolinium nitrogen and the amide linker is crucial. Derivatives with a 1,3-positional relationship are generally the most potent G4 stabilizers.

Selective Stabilization : These compounds show a preference for stabilizing parallel G4 structures and can selectively block DNA polymerization in PCR-stop assays, demonstrating their direct interaction with and stabilization of G4 conformations. Molecular dynamics simulations suggest that the spatial orientation of the isoquinoline rings dictates the mode and strength of the binding to the G4 structure.

The ability of these compounds to induce and stabilize G4 structures is quantified by the increase in the melting temperature of G4 DNA sequences in their presence.

Table 1: G4-DNA Stabilization by Isoquinoline-Dicarboxamide Derivatives

| Compound Type | G4 Sequence | ΔTm (°C) at 1 µM |

|---|---|---|

| N-methyl isoquinolinium derivative (1,3-position) | k-RAS | 15.2 |

| N-methyl isoquinolinium derivative (1,3-position) | h-Telo | 11.5 |

| N-methyl isoquinolinium derivative (1,4-position) | k-RAS | 9.8 |

| N-methyl isoquinolinium derivative (1,4-position) | h-Telo | 7.6 |

This table is generated based on data reported in structure-activity relationship studies of (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives.

Mechanisms in Antiviral Activity

The isoquinoline scaffold is a key structural motif in a variety of natural and synthetic compounds that exhibit broad-spectrum antiviral activity. The mechanisms underlying this activity are diverse, often involving the direct inhibition of viral enzymes essential for replication or interference with viral entry and propagation within host cells. nih.govsruc.ac.uk Isoquinoline-related alkaloids have been shown to interfere with multiple cellular pathways that are crucial for viral replication. nih.govsruc.ac.uk

A primary antiviral mechanism of isoquinoline derivatives is the inhibition of viral replication by targeting key viral enzymes. This has been observed across different types of viruses, including both RNA and DNA viruses.

For instance, certain isoquinolone compounds have been identified as potent inhibitors of influenza A and B viruses. nih.gov Time-of-addition experiments, which help pinpoint the stage of the viral life cycle affected by a compound, revealed that these molecules act after the virus has entered the host cell. They efficiently suppress the viral RNA replication step, and further studies have indicated that they function as inhibitors of the viral polymerase complex. nih.gov This inhibition of polymerase activity directly halts the synthesis of new viral genomes, thereby stopping the propagation of the infection. nih.gov

The general mechanism involves the compound binding to the viral polymerase, either at its active site or at an allosteric site, and preventing it from carrying out its function of transcribing and replicating the viral RNA. nih.gov This targeted inhibition of a crucial viral process is a hallmark of the antiviral strategy of many isoquinoline-based compounds.

In the context of the SARS-CoV-2 pandemic, significant research has focused on identifying inhibitors for key viral proteins. Isoquinoline derivatives have emerged as promising candidates that can interact with and inhibit essential SARS-CoV-2 enzymes.

SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) is a viral enzyme critical for processing polyproteins translated from the viral RNA, a necessary step for viral maturation and replication. nih.gov Inhibition of Mpro activity effectively prevents the virus from proliferating. nih.gov In silico studies using molecular docking and dynamics simulations have screened various isoquinoline alkaloids for their potential to inhibit SARS-CoV-2 Mpro. nih.govnih.gov

These computational analyses predict the binding affinity of the compounds to the active site of the Mpro enzyme. Among several isoquinoline alkaloids tested, Coptisine demonstrated the most favorable binding energy, suggesting it could be a potent inhibitor. nih.govnih.gov The simulation analyses further confirmed that Coptisine forms a stable complex with the Mpro active site, indicating its potential to disrupt the enzyme's function. nih.gov An isoquinoline-based compound, mprosevir (WU-04), has also been discovered to inhibit SARS-CoV-2 Mpro non-covalently with high efficacy. mdpi.com

Table 2: Predicted Binding Energies of Isoquinoline Alkaloids to SARS-CoV-2 Mpro

| Isoquinoline Alkaloid | Binding Energy (kcal/mol) |

|---|---|

| Coptisine | -9.15 |

| Berberine (B55584) | -8.77 |

| Palmatine | -8.52 |

| Jatrorrhizine | -8.31 |

Data is derived from in silico molecular docking studies. nih.gov

RNA-dependent RNA Polymerase (RdRp)

The RNA-dependent RNA polymerase (RdRp) is the central enzyme responsible for replicating the viral RNA genome of SARS-CoV-2. nih.govresearchgate.net Its essential and conserved nature makes it a prime target for antiviral drugs. nih.govresearchgate.net Several studies have investigated isoquinoline and related quinoline (B57606) derivatives as inhibitors of SARS-CoV-2 RdRp. nih.govresearchgate.netabifina.org.br These compounds are hypothesized to interact with the RdRp active site, potentially interfering with the nucleotide entry channel and arresting the synthesis of the viral RNA chain. nih.gov While much of the research is computational, it highlights a viable mechanism for the antiviral activity of the isoquinoline class of molecules against RNA viruses. nih.govnih.govmdpi.com

Exonuclease (ExoN)

The SARS-CoV-2 non-structural protein 14 (nsp14) possesses exoribonuclease (ExoN) activity, which acts as a proofreading mechanism during viral replication. This proofreading function can reduce the efficacy of certain nucleoside analogue antiviral drugs by excising them from the newly synthesized RNA strand. Developing inhibitors that are resistant to this ExoN activity is a key challenge. researchgate.net Currently, there is limited specific research detailing the direct interaction between this compound derivatives and the SARS-CoV-2 ExoN. However, research into related quinoline derivatives has shown that some potent RdRp inhibitors can resist the activity of viral exoribonuclease, suggesting a potential avenue for developing effective antiviral agents that are not compromised by the virus's proofreading capabilities. researchgate.net

Pharmacological Activities and Preclinical Efficacy of Isoquinoline 6 Carboxamide Derivatives

Anticancer Activities

The isoquinoline (B145761) scaffold is a key component in numerous natural and synthetic compounds with demonstrated anticancer effects. nih.gov Modifications to this core structure, particularly the addition of a carboxamide group at the 6-position, have led to the development of derivatives with potent and varied mechanisms of antitumor activity.

Inhibition of Cancer Cell Proliferation

Isoquinoline-6-carboxamide derivatives have shown significant efficacy in inhibiting the growth of various cancer cell lines. The antiproliferative activity is often concentration-dependent, with specific derivatives demonstrating high potency. For instance, two novel isoquinoline derivatives, designated B01002 and C26001, were tested against human SKOV3 ovarian cancer cells. nih.gov Their ability to inhibit cell proliferation was measured by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Compound B01002 exhibited an IC50 of 7.65 µg/mL, while C26001 had an IC50 of 11.68 µg/mL, indicating a potent inhibitory effect on the proliferation of these cancer cells. nih.gov

| Compound | Cancer Cell Line | IC50 (µg/mL) | Source |

|---|---|---|---|

| B01002 | SKOV3 (Ovarian Cancer) | 7.65 | nih.gov |

| C26001 | SKOV3 (Ovarian Cancer) | 11.68 | nih.gov |

Induction of Apoptosis

A primary mechanism through which isoquinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their systematic elimination.

Studies on derivatives B01002 and C26001 revealed that their antiproliferative effects were mainly achieved by inducing apoptosis rather than necrosis. nih.gov Further investigation into the mechanism showed that these compounds downregulate several Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP-1, and survivin, at the protein level. nih.gov IAPs are critical for cell survival as they block caspases, the key executioners of apoptosis. By reducing the levels of these IAP proteins, the isoquinoline derivatives effectively remove the brakes on the apoptotic machinery, promoting caspase-induced cell death. nih.gov This was further evidenced by the upregulation of cleaved caspase-3 and cleaved PARP, both hallmarks of apoptosis, in tumor cells treated with the compounds. nih.gov

Attenuation of Carcinogenesis in Animal Models

The anticancer potential of this compound derivatives has been validated in preclinical animal models, demonstrating their ability to suppress tumor growth in vivo. In a xenograft mouse model using ovarian cancer cells, both compounds B01002 and C26001 were proven capable of decreasing tumor growth. nih.gov

The antiproliferative effects within the tumors were assessed by staining for the Ki-67 antibody, a cellular marker for proliferation. Tumors from mice treated with B01002 and C26001 showed a significantly lower percentage of Ki-67 positive cells (33.2% and 68.5%, respectively) compared to the control group, confirming that the compounds effectively inhibited cancer cell proliferation in a living organism. nih.gov These findings underscore the potential of these derivatives as therapeutic agents that can attenuate carcinogenesis.

Antimicrobial Activities

Beyond their anticancer properties, isoquinoline derivatives have been recognized for their potent antimicrobial activities. researchgate.net The structural versatility of the this compound scaffold allows for the development of agents effective against a wide range of pathogenic microorganisms, including drug-resistant bacteria and fungi.

Efficacy Against Bacterial Strains (e.g., Gram-positive bacteria)

A significant area of research has been the development of isoquinoline derivatives to combat multidrug-resistant bacteria. A new class of alkynyl isoquinolines has demonstrated strong bactericidal activity against a plethora of Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.govvt.edu

Representative compounds, HSN584 and HSN739, were shown to effectively reduce the load of intracellular MRSA in macrophages, a feat that vancomycin, a standard antibiotic for MRSA infections, was unable to achieve. nih.govvt.edu Preliminary mechanistic studies suggest that these compounds work by perturbing the cell wall and nucleic acid biosynthesis of S. aureus. nih.govvt.edu Other synthesized tricyclic isoquinoline derivatives, such as compounds 8d and 8f, also showed antibacterial properties against Gram-positive pathogens. mdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 8d | Staphylococcus aureus | 16 | mdpi.com |

| 8d | Enterococcus faecium | 128 | mdpi.com |

| 8f | Staphylococcus aureus | 32 | mdpi.com |

| 8f | Streptococcus pneumoniae | 32 | mdpi.com |

| 8f | Enterococcus faecium | 64 | mdpi.com |

Antifungal Properties

The therapeutic reach of this compound derivatives extends to antifungal applications. Various derivatives have been synthesized and tested against pathogenic fungi, showing promising results. researchgate.netnih.gov

In one study, two series of novel 3-aryl-isoquinoline derivatives were designed and synthesized. Many of these compounds exhibited medium to excellent antifungal activity in vitro. nih.govresearchgate.net Notably, compound 9f was highly effective against several plant-pathogenic fungi, including Alternaria solani, Alternaria alternata, and Physalospora piricola. nih.govresearchgate.net The efficacy of compound 9f against P. piricola, with a half-maximal effective concentration (EC50) of 3.651 mg/L, was found to be marginally better than the commercial fungicide chlorothalonil (B1668833) (3.869 mg/L). nih.govresearchgate.net Additionally, certain isoquinoline alkaloids and their derivatives have demonstrated potent antifungal activities against human pathogens like Candida albicans and Cryptococcus neoformans. nih.gov

| Compound | Fungal Strain | EC50 (mg/L) | Source |

|---|---|---|---|

| 9f | Physalospora piricola | 3.651 | nih.govresearchgate.net |

| Chlorothalonil (Reference) | Physalospora piricola | 3.869 | nih.govresearchgate.net |

Anti-Inflammatory Effects

Isoquinoline-carboxamide derivatives have demonstrated notable anti-inflammatory properties in various preclinical models. Their mechanism of action often involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

One study investigated a novel isoquinoline derivative, CYY054c, for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages and in a rat model of endotoxemia. researchgate.netnih.gov The research found that CYY054c significantly inhibited the expression of nuclear factor kappa-B (NF-κB), a crucial transcription factor that orchestrates the inflammatory response. researchgate.net This inhibition led to a marked reduction in the release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov Furthermore, the compound decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. researchgate.netnih.gov In the in vivo model, administration of CYY054c alleviated the systemic inflammatory response and improved cardiac function during endotoxemia, suggesting its potential as a therapeutic agent for sepsis. researchgate.netnih.gov

Another investigation focused on a series of eleven novel isoquinoline-1-carboxamide (B73039) derivatives (HSR1101~1111) in LPS-treated BV2 microglial cells, a model for neuroinflammation. mdpi.comnih.gov Among the tested compounds, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) was identified as a particularly potent agent. mdpi.com It effectively inhibited the production of IL-6, TNF-α, and nitric oxide (NO). mdpi.comnih.gov HSR1101 also attenuated the LPS-induced expression of iNOS and COX-2 and suppressed the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. nih.gov The study further revealed that the anti-inflammatory effects of HSR1101 are mediated through the inhibition of the mitogen-activated protein kinases (MAPKs) pathway, which acts upstream of NF-κB signaling. mdpi.comnih.gov

Table 1: Anti-Inflammatory Activity of Isoquinoline-Carboxamide Derivatives

| Derivative | Model System | Key Findings | Mechanism of Action |

|---|---|---|---|

| CYY054c | LPS-stimulated macrophages; Rat model of endotoxemia | Reduced TNF-α, IL-1β, IL-6, iNOS, COX-2. researchgate.netnih.gov | Inhibition of NF-κB expression. researchgate.net |

| HSR1101 | LPS-treated BV2 microglial cells | Inhibited IL-6, TNF-α, NO, iNOS, COX-2. mdpi.comnih.gov | Inhibition of MAPKs/NF-κB pathway. mdpi.comnih.gov |

Antiviral Properties (e.g., Anti-Human Cytomegalovirus (HCMV))

Certain isoquinoline-carboxamide derivatives have been identified as potent inhibitors of viral replication, particularly against Human Cytomegalovirus (HCMV). HCMV is a member of the herpesvirus family and can cause severe disease in immunocompromised individuals and in congenitally infected newborns. nih.gov

Structure-activity relationship (SAR) studies that initially focused on 1,6-naphthyridines led to the identification of isoquinoline-6-carboxamides as a class of potent and selective anti-HCMV agents. nih.gov These compounds represent a significant development in the search for novel antiviral therapies.

Further research into isoquinoline alkaloids has shed light on potential mechanisms of action. Studies on the plant-derived alkaloid berberine (B55584) (BBR), which contains an isoquinoline core, have shown that it can suppress the replication of various HCMV strains, including those resistant to conventional DNA polymerase inhibitors. unito.it The antiviral activity of berberine was found to occur at a stage prior to viral DNA replication but after the expression of Immediate-Early (IE) proteins. unito.it Specifically, berberine interferes with the transactivating functions of the viral IE2 protein, which is essential for the expression of early genes required for the progression of the viral replication cycle. unito.it While not a direct study on this compound, this provides a plausible mechanism for related compounds that target early-stage viral replication.

The discovery of isoquinoline-6-carboxamides as specific anti-HCMV agents highlights the potential of this chemical class to yield novel antiviral drugs with mechanisms of action distinct from current therapies that primarily target viral DNA polymerase. nih.govnih.gov

Table 2: Antiviral Activity of Isoquinoline-Carboxamide Derivatives

| Compound Class | Virus Target | Key Findings | Potential Mechanism of Action |

|---|

| Isoquinoline-6-carboxamides | Human Cytomegalovirus (HCMV) | Identified as potent and selective anti-HCMV agents. nih.gov | Interference with early-stage viral replication, possibly targeting IE protein function. nih.govunito.it |

Potential Antimalarial Activity

The isoquinoline framework is a key feature in the development of potential new treatments for malaria, a disease caused by parasites of the Plasmodium genus. semanticscholar.org The emergence of drug-resistant strains, particularly Plasmodium falciparum, necessitates the discovery of novel antimalarial agents. nih.gov

Research into the antimalarial properties of isoquinoline derivatives has yielded promising results. A study involving the synthesis of two series of compounds, isoquinoline-phenyl and isoquinoline-triazole derivatives, evaluated their activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. semanticscholar.org

In the isoquinoline-phenyl series, one compound exhibited significant antiplasmodial activity with IC₅₀ values of 2.31 ± 0.33 μM against the 3D7 strain and 1.91 ± 0.21 μM against the K1 strain. semanticscholar.org

From the isoquinoline-triazole series, another derivative was identified as the most active against the resistant K1 strain (IC₅₀ of 4.55 ± 0.10 μM) and also showed activity against the 3D7 strain (IC₅₀ of 36.91 ± 2.83 μM). semanticscholar.org

These findings indicate that the isoquinoline scaffold can be chemically modified to produce compounds that are effective against drug-resistant malaria parasites. semanticscholar.org Furthermore, in silico studies, including reverse molecular docking, have been used to explore the potential of isoquinoline derivatives as antimalarial agents by identifying their interactions with various protein targets essential for the parasite's survival. nih.gov A quantitative structure-activity relationship (QSAR) study was also conducted on a series of quinoline (B57606), isoquinoline, and quinazoline (B50416) derivatives to build predictive models for designing new compounds with potent activity against P. falciparum. imist.ma

Table 3: Antimalarial Activity of Isoquinoline Derivatives Against P. falciparum

| Derivative Series | P. falciparum Strain | IC₅₀ (μM) |

|---|---|---|

| Isoquinoline Phenyl Derivative | 3D7 (Chloroquine-Sensitive) | 2.31 ± 0.33 semanticscholar.org |

| K1 (Chloroquine-Resistant) | 1.91 ± 0.21 semanticscholar.org | |

| Isoquinoline Triazole Derivative | 3D7 (Chloroquine-Sensitive) | 36.91 ± 2.83 semanticscholar.org |

Computational and Theoretical Studies on Isoquinoline 6 Carboxamide

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Binding Affinity Predictions for Biological Targets (e.g., Viral Proteins, IRAK4)

Research into the therapeutic applications of isoquinoline (B145761) derivatives has identified several potential biological targets, including viral proteins and kinases involved in inflammatory pathways, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

In the context of antiviral research, computational screenings of isoquinoline alkaloids have been performed to assess their potential to inhibit key viral enzymes. For instance, in silico studies targeting the main protease (Mpro) of SARS-CoV-2 have explored the binding affinities of various isoquinoline compounds. While specific data for Isoquinoline-6-carboxamide is not extensively detailed in broad screenings, related isoquinoline alkaloids have shown promising binding energies. For example, a study on various isoquinoline alkaloids reported binding affinities towards Mpro, with some compounds exhibiting energies as favorable as -9.15 kcal/mol nih.gov. Another in silico investigation targeting the RNA-dependent RNA polymerase (RdRp) of the Zika virus included a large number of isoquinoline compounds, demonstrating the general interest in this scaffold for antiviral drug design nih.gov.

As an inhibitor of IRAK4, a key signaling molecule in immunology, isoquinoline-based compounds have also been a subject of intense investigation. A notable clinical candidate, PF-06650833, which features a substituted this compound core, emerged from fragment-based drug design and demonstrated nanomolar potency. This highlights the potential of the this compound scaffold in targeting IRAK4 nih.gov. While the parent compound's specific binding affinity is not the primary focus of such developmental studies, the success of its derivatives underscores the favorable foundational interactions provided by the core structure.

Interactive Table: Predicted Binding Affinities of Related Isoquinoline Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Coptisine (Isoquinoline Alkaloid) | SARS-CoV-2 Mpro | -9.15 |

| Bis-benzylisoquinoline Alkaloids | SARS-CoV-2 Mpro | -20.79 to -33.35 |

Protein-Ligand Interaction Profile Analysis

Understanding the specific non-covalent interactions between a ligand and its target protein is crucial for rational drug design. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, dictate the stability and specificity of the binding.

For isoquinoline-based IRAK4 inhibitors, crystallographic studies of derivatives have revealed key interactions within the kinase's active site. The isoquinoline core often participates in crucial hydrogen bonding and hydrophobic interactions that anchor the molecule. For the clinical candidate PF-06650833, co-crystal structures with IRAK4 were instrumental in guiding the optimization of the initial fragment hit nih.gov.

In the case of antiviral targets, molecular docking studies of isoquinoline alkaloids with SARS-CoV-2 Mpro have identified critical interactions with catalytic residues. For instance, the isoquinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in pi-pi stacking with aromatic amino acid residues in the active site nih.gov.

Advanced Computational Chemistry Approaches

Beyond static docking and QSAR models, more advanced computational methods can provide a dynamic picture of ligand-receptor interactions and more accurate estimations of binding affinities.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the binding process.

MD simulations have been employed to study the stability of complexes between isoquinoline derivatives and their protein targets. For example, a 10 ns MD simulation was used to study the stability of the Coptisine-Mpro complex, revealing a stable interaction nih.gov. In the context of IRAK4 inhibitors, MD simulations could be used to assess the stability of the interactions observed in docking studies and to understand the dynamic behavior of the inhibitor within the active site. Such simulations are crucial for validating docking poses and for providing a more realistic representation of the binding event uu.nlmdpi.com.

Free Energy Methods

Free energy calculations are computational methods used to estimate the binding affinity of a ligand to a protein. These methods are generally more computationally expensive than molecular docking but can provide more accurate predictions of binding energies.

Various free energy calculation methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are increasingly being used in drug discovery escholarship.org. These methods, often used in conjunction with MD simulations, can calculate the relative or absolute binding free energy of a ligand. While specific free energy calculations for the binding of this compound to its targets are not widely published, the principles of these methods are applied in the lead optimization phase of drug discovery projects involving isoquinoline derivatives to accurately predict the impact of chemical modifications on binding affinity researchgate.netfrontiersin.org.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a sophisticated computational strategy for studying large molecular systems, such as an enzyme active site or a solvated molecule. In this approach, a small, chemically significant region of the system (e.g., the substrate and key active site residues) is treated with a high-level quantum mechanical method, while the remainder of the system (e.g., the rest of the protein and solvent) is described using a more computationally efficient molecular mechanics force field. mdpi.comrsc.org

For this compound, QM/MM simulations would be particularly valuable in studying its interactions within a biological target, such as an enzyme. For instance, if this compound were being investigated as an enzyme inhibitor, a QM/MM approach could elucidate the precise electronic interactions, bond-making/bond-breaking processes, and the transition states involved in its binding and potential covalent modification of the target. rsc.orgnih.gov The choice of the QM region size is a critical parameter in these simulations, with studies on model systems like catechol-O-methyltransferase (COMT) indicating that key equilibrium and kinetic properties show limited variation with QM regions ranging from approximately 100 to 500 atoms. nih.gov

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be a good balance between accuracy and computational cost for studying the electronic and structural properties of medium-sized organic molecules like this compound. nih.gov DFT calculations can provide detailed information about molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netscirp.org

Structural Properties: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the bond lengths, bond angles, and dihedral angles of this compound in its ground state. researchgate.netdergipark.org.tr For the related compound, 6-chloroquinoline, DFT calculations have shown good agreement with experimental X-ray diffraction data, with minimal deviation in bond lengths and angles. dergipark.org.tr These optimized geometries are crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Electronic Properties: The electronic character of this compound can be thoroughly investigated using DFT. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more readily undergoes electronic transitions. For isoquinoline and its derivatives, DFT calculations have been employed to understand their electronic structure and reactivity. nih.govresearchgate.net For instance, in a study of isoquinoline functionalized chromophores, DFT calculations at the M06/6-311G(d, p) level were used to determine the HOMO-LUMO energies and their impact on non-linear optical properties. nih.gov

Below is an illustrative table of calculated electronic properties for a generic isoquinoline derivative, showcasing the type of data obtained from DFT studies.

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

In Silico Screening and Drug Likeness Prediction

A key aspect of drug-likeness prediction is the evaluation of Lipinski's Rule of Five. nih.gov This rule suggests that orally active drugs generally possess certain physicochemical properties. The parameters for a hypothetical analysis of this compound are presented in the table below.

| Lipinski's Rule of Five Parameter | Predicted Value for this compound | Compliance |

| Molecular Weight (MW) | < 500 g/mol | Yes |

| LogP (octanol-water partition coefficient) | < 5 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Yes |

In addition to Lipinski's rules, other parameters such as topological polar surface area (TPSA), which is a good indicator of drug absorption and brain penetration, are also calculated. For isoquinoline derivatives, in silico ADME predictions have been used to assess their potential as therapeutic agents. researchgate.netmdpi.com These studies often reveal favorable pharmacokinetic profiles, suggesting good oral bioavailability and potential for further development. researchgate.net The bioavailability of a compound can be visualized using a bioavailability radar, which provides a graphical representation of its drug-like properties. mdpi.com

The table below summarizes some of the key in silico predicted drug-likeness and pharmacokinetic properties for a representative isoquinoline derivative.

| Property | Predicted Value | Desirable Range |

| Topological Polar Surface Area (TPSA) | 60-80 Ų | < 140 Ų |

| Number of Rotatable Bonds | 1-3 | ≤ 10 |

| Gastrointestinal (GI) Absorption | High | High |

| Blood-Brain Barrier (BBB) Permeation | No | Varies with target |

| CYP450 Inhibition | Low | Low |